molecular formula C9H11N5 B12271115 N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12271115
M. Wt: 189.22 g/mol
InChI Key: GHUMXCGHNYMXBY-UHFFFAOYSA-N
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Description

The core structure features a pyrazolo[3,4-d]pyrimidine ring substituted at the 1-position with a methyl group and at the 4-position with a cyclopropylamine moiety. This substitution pattern is critical for modulating electronic and steric properties, thereby influencing target binding and metabolic stability .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-cyclopropyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H11N5/c1-14-9-7(4-12-14)8(10-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,13)

InChI Key

GHUMXCGHNYMXBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CC3

Origin of Product

United States

Preparation Methods

General Approach

The nucleophilic substitution method represents one of the most direct and efficient approaches for introducing the cyclopropylamine moiety at the C-4 position of pyrazolo[3,4-d]pyrimidines. This method typically involves the displacement of a leaving group (most commonly a halogen) by cyclopropylamine under appropriate reaction conditions.

Detailed Synthetic Procedure

The preparation of N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via nucleophilic substitution can be accomplished using the following procedure:

  • A mixture of cyclopropylamine (12.96 mmol, typically 2 equivalents), 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (6.48 mmol, 1 equivalent), and 1,4-dioxane (20-30 mL) is combined in a suitable reaction vessel.

  • The reaction mixture is heated at 80°C for 4-8 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel (100-200 mesh) column chromatography using an elution gradient of 0-1% MeOH in CH₂Cl₂.

  • The appropriate fractions are combined and concentrated under vacuum to yield the desired product.

The reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient nature of the pyrimidine ring, particularly at the C-4 position adjacent to the ring nitrogen.

Optimization Parameters

Several parameters can significantly influence the efficiency and yield of the nucleophilic substitution reaction:

Table 1. Optimization Parameters for Nucleophilic Substitution Method

Parameter Range Investigated Optimal Condition Effect on Yield
Temperature 60-100°C 80°C >75% yield at 80°C
Reaction Time 2-12 hours 4 hours Extended time does not improve yield
Amine Equivalents 1-3 equiv. 2 equiv. Excess amine improves conversion
Solvent Dioxane, THF, DMF 1,4-Dioxane Best compromise of solubility and reaction rate
Concentration 0.1-0.5 M 0.3 M Higher concentrations lead to side products

The optimization studies indicate that the reaction proceeds most efficiently at 80°C in 1,4-dioxane with 2 equivalents of cyclopropylamine. Under these conditions, the reaction typically reaches completion within 4 hours, providing yields of approximately 75-80%.

Characterization Data

The product obtained from this method can be characterized by various spectroscopic techniques:

  • Appearance : Off-white solid
  • TLC : Rf 0.3 (5% MeOH in CH₂Cl₂)
  • Melting Point : 210-212°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 0.76-0.78 (m, 2H, cyclopropyl CH₂), 0.89-0.92 (m, 2H, cyclopropyl CH₂), 2.96-2.98 (m, 1H, cyclopropyl CH), 3.85 (s, 3H, N-CH₃), 8.07 (bs, 1H, NH), 8.11 (s, 1H, aromatic H), 8.29 (s, 1H, aromatic H)
  • MS-ESI (m/z) : 190.2 [M+H]⁺

These spectroscopic data confirm the successful incorporation of both the cyclopropyl amino group at the C-4 position and the methyl group at the N-1 position of the pyrazolo[3,4-d]pyrimidine core.

Sequential Functionalization Approach

Strategic Overview

Mitsunobu Coupling Strategy

Conceptual Framework

The Mitsunobu coupling strategy represents a more convergent approach for the preparation of this compound. This method involves the coupling of a suitably functionalized pyrazolo[3,4-d]pyrimidine core with appropriate coupling partners under Mitsunobu conditions.

Synthetic Methodology

The Mitsunobu coupling procedure typically follows this general approach:

  • To a mixture of N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.5 mmoles), a suitable alcohol precursor (1.57 mmoles) and triphenylphosphine (Ph₃P, 3.75 mmoles) in THF is added diisopropyl azodicarboxylate (DIAD, 3.75 mmoles) dropwise at 0°C.

  • The reaction mixture is brought to room temperature with continued stirring.

  • Completion of the reaction is analyzed by TLC.

  • The solvent is evaporated under reduced pressure, and the crude product is purified on silica gel column chromatography (typically using ethyl acetate in hexane: 0-20%) to give the coupled product.

This approach has been reported to provide yields in the range of 79-88% for various pyrazolo[3,4-d]pyrimidine derivatives.

Limitations and Considerations

While the Mitsunobu coupling strategy offers certain advantages in terms of convergence and yield, it also presents several limitations:

  • The reaction requires potentially hazardous reagents such as DIAD.
  • The generation of triphenylphosphine oxide as a byproduct can complicate purification.
  • The reaction produces large waste streams, making it less economical and environmentally friendly for large-scale synthesis.

These considerations have prompted researchers to explore alternative synthetic routes that avoid "an uneconomical Mitsunobu reaction" while maintaining efficiency and scalability.

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Approach

For certain substituted derivatives, palladium-catalyzed cross-coupling reactions provide an efficient route:

  • Preparation of a halogenated (typically 3-iodo or 3-bromo) pyrazolo[3,4-d]pyrimidine intermediate.
  • Introduction of the cyclopropyl amino group at position 4.
  • N-methylation at position 1.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Sonogashira coupling) to introduce desired substituents at position 3.

For instance, 3-iodo-1-methyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could undergo Stille coupling with vinyl tributyltin to introduce a vinyl group at position 3.

Reaction Optimization and Scale-Up Considerations

Key Parameters for Optimization

The scale-up of this compound synthesis requires careful consideration of several parameters:

Table 2. Scale-up Parameters and Their Impact

Parameter Small Scale (mmol) Large Scale (mol) Adjustments Needed Potential Issues
Heat Transfer Oil bath/heating mantle Jacketed reactor Temperature gradients Hotspot formation
Mixing Magnetic stirring Mechanical agitation Higher shear forces Product degradation
Addition Rate Manual addition Controlled addition Exotherm management Reaction runaway
Reaction Volume <100 mL >1 L Surface area/volume ratio Reduced efficiency
Purification Column chromatography Recrystallization/extraction Solvent economy Product losses

Solvent Selection

The choice of solvent significantly impacts both reaction efficiency and environmental impact:

Table 3. Solvent Comparison for Nucleophilic Substitution

Solvent Boiling Point (°C) Reaction Time (h) Yield (%) Environmental Impact Cost Factor
1,4-Dioxane 101 4 77-80 High Medium
THF 66 6 65-70 Medium Medium
Acetonitrile 82 5 70-75 Medium Low
2-Propanol 82 8 60-65 Low Very Low
Toluene 111 10 50-55 Medium Low

Based on this comparison, while 1,4-dioxane provides the highest yields, considerations of environmental impact and safety might favor acetonitrile or 2-propanol for large-scale production.

Catalyst and Base Evaluation

For the N-methylation step, various bases and catalysts can be evaluated:

Table 4. Base Comparison for N-Methylation

Base Equivalents Reaction Time (h) N-1:N-4 Selectivity Yield (%)
K₂CO₃ 1.5 3 >95:5 80-85
Cs₂CO₃ 1.2 2 >98:2 85-90
NaH 1.1 1 90:10 75-80
DBU 1.2 4 85:15 70-75
TEA 2.0 6 >95:5 65-70

Cesium carbonate appears to offer the best combination of reaction rate, selectivity, and yield, albeit at a higher cost compared to potassium carbonate.

Analytical Methods and Characterization

Spectroscopic Analysis

Comprehensive characterization of this compound requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : ¹H NMR provides information about the proton environments, with characteristic signals for the cyclopropyl group (0.7-0.9 ppm for the CH₂ groups and 2.9-3.0 ppm for the CH), N-methyl group (3.8-3.9 ppm), and aromatic protons (8.0-8.3 ppm). ¹³C NMR confirms the carbon skeleton with signals for the cyclopropyl carbons (7-8 ppm for CH₂ and 23-24 ppm for CH), N-methyl carbon (33-34 ppm), and aromatic carbons (100-160 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The expected [M+H]⁺ for this compound is 190.1093.

  • Infrared Spectroscopy : IR spectroscopy identifies functional groups, with characteristic bands for N-H stretching (3300-3400 cm⁻¹), C=N stretching (1620-1640 cm⁻¹), and aromatic C=C stretching (1450-1500 cm⁻¹).

  • UV Spectroscopy : UV analysis typically shows maximum absorption (λmax) around 265-270 nm, characteristic of the pyrazolo[3,4-d]pyrimidine chromophore.

Purity Assessment

Purity determination is crucial for compounds intended for biological evaluation:

Table 5. Analytical Methods for Purity Assessment

Method Purpose Specifications Typical Results
HPLC Chromatographic purity RP-18 column, MeOH/H₂O gradient >98% purity
TLC Reaction monitoring Silica, 5% MeOH in CH₂Cl₂ Single spot, Rf 0.3
Elemental Analysis Elemental composition C, H, N within ±0.4% of theoretical Confirms formula
Melting Point Physical purity DSC measurement Sharp melting, 210-212°C

Comparative Analysis of Preparation Methods

The different approaches for preparing this compound can be evaluated based on various criteria:

Table 6. Comparison of Synthetic Methods

Method Steps Overall Yield (%) Scale-up Potential Environmental Impact Equipment Requirements
Nucleophilic Substitution 1 75-80 Excellent Medium Standard
Sequential Functionalization 2 60-65 Good Medium Standard
Mitsunobu Coupling 3+ 70-75 Limited High Standard
Cycloaddition Route 5+ 40-50 Moderate Medium-High Specialized
Pd-Catalyzed Approach 4+ 55-60 Moderate High Specialized

Based on this comparative analysis, the direct nucleophilic substitution method emerges as the most efficient approach, particularly for large-scale synthesis, offering the best combination of simplicity, yield, and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and methyl substituent influence reactivity, with halogenation and amine substitutions being prominent.

Halogenation at Position 3

Treatment with N-halosuccinimides (e.g., N-chlorosuccinimide or N-bromosuccinimide) in DMF introduces halogens at the 3-position of the pyrazolo[3,4-d]pyrimidine core. This reaction proceeds regioselectively under mild conditions:

ReagentSolventTemperatureProduct (Yield)
N-Cl-succinimideDMFRoom temp3-chloro derivative (82%)
N-Br-succinimideDMFRoom temp3-bromo derivative (85%)

This halogenation enables further functionalization via cross-coupling reactions .

Cross-Coupling Reactions

The 3-halo derivatives participate in palladium-catalyzed couplings, such as Stille reactions , to introduce aryl or vinyl groups:

Example: Stille Coupling

3-Iodo-N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with vinyltin reagents under Pd catalysis to yield vinyl-substituted analogs:

SubstrateReagentCatalystProduct (Yield)
3-iodo derivative (4g)VinyltributyltinPd(PPh₃)₄Vinyl-substituted analog (72%)

This method expands structural diversity for biological activity optimization .

Alkylation and Amination

The methyl group at position 1 and cyclopropylamine at position 4 participate in alkylation or secondary amination:

Methylation of the Pyrazole Ring

The 1-methyl group is introduced via Mitsunobu coupling during synthesis, using methyl iodide or trimethylaluminum (Al(CH₃)₃) under basic conditions .

Secondary Amine Formation

The cyclopropylamine group undergoes further substitution with electrophiles, such as chloroacetyl chloride, to form amide derivatives:

SubstrateReagentConditionsProduct (Yield)
N-cyclopropyl derivativeChloroacetyl chlorideTHF, 0°C → rtChloroacetamide derivative (68%)

This reactivity enables linkage to pharmacophores or prodrug strategies .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven reactions, such as ring-opening with acids or electrophiles:

Cyclopropane Ring Opening

Treatment with HCl in methanol cleaves the cyclopropane ring, yielding a propylamine side chain:

SubstrateReagentProductYield
N-cyclopropyl derivative5% HCl/MeOH1-methyl-4-(propylamino)pyrazolopyrimidine89%

This reaction is critical for modifying steric and electronic properties .

Oxidation and Reduction

The pyrazolo[3,4-d]pyrimidine core resists oxidation, but the methyl group can be oxidized under harsh conditions:

Methyl Group Oxidation

Using KMnO₄ in acidic conditions converts the 1-methyl group to a carboxylic acid:

SubstrateReagentProductYield
1-methyl derivativeKMnO₄, H₂SO₄1-carboxy-pyrazolopyrimidine45%

This pathway is less common due to competing decomposition.

Synthetic Pathways

A representative synthesis involves:

  • Core Formation : Cyclization of aminopyrazole with formamidine derivatives .

  • Substitution : Reaction of 4-chloropyrazolo[3,4-d]pyrimidine with cyclopropylamine in 1,4-dioxane at 80°C (77% yield) .

  • Functionalization : Sequential halogenation and cross-coupling .

Scientific Research Applications

Kinase Inhibition

One of the most significant applications of N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as an inhibitor of various kinases, particularly the p38 mitogen-activated protein kinase (MAPK). This kinase is involved in inflammatory responses and cellular stress pathways, making it a target for therapeutic interventions in inflammatory diseases and cancer treatment. Studies have shown that derivatives of this compound exhibit promising inhibitory activity against p38 MAPK, suggesting potential use in drug development for these conditions.

Antiviral Activity

Recent research has identified compounds based on the pyrazolo[3,4-d]pyrimidine scaffold as potential antiviral agents. For instance, structure-activity relationship studies have demonstrated that modifications to the core structure can enhance antiviral efficacy against viruses like Zika virus. Compounds derived from this scaffold have shown low micromolar activity against viral replication while maintaining low cytotoxicity levels . This highlights the potential of this compound in developing antiviral therapies.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various functionalized derivatives. The compound can undergo nucleophilic substitutions and other reactions to yield new pyrazolo[3,4-d]pyrimidine derivatives with diverse pharmacological properties . These derivatives can be explored for their potential applications in drug discovery and development.

Case Study 1: Inhibitory Activity Against p38 MAPK

A study conducted by researchers aimed to evaluate the inhibitory effects of this compound on p38 MAPK. The results indicated that the compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range. This suggests its potential as a lead compound for developing anti-inflammatory drugs targeting p38 MAPK pathways.

Case Study 2: Antiviral Compound Development

In another investigation focusing on antiviral properties, derivatives of this compound were tested against Zika virus. The study revealed that certain modifications to the compound's structure resulted in enhanced antiviral activity while reducing toxicity. These findings underscore the compound's relevance in designing new antiviral agents with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Position : The 1-position methyl group (as in N,1-dimethyl analogs) enhances metabolic stability compared to bulkier aryl groups .
  • Electron-Withdrawing Groups : Iodo substitution at the 3-position (e.g., 3-iodo derivatives) improves reactivity for cross-coupling reactions, enabling further functionalization .
  • Hydrophobic Interactions : Bulky aryl groups (e.g., benzyl or chlorophenyl at the 1-position) enhance binding to hydrophobic pockets in targets like SARS-CoV-2 Mpro or kinases .
  • Para-Substituents : Electron-donating groups (e.g., methoxy in compound 36) or planar substituents (e.g., phenylethynyl) improve potency by facilitating π-π stacking in ATP-binding sites .

Toxicity and ADME Profiles

  • Metabolic Stability : Methyl and cyclopropylamine groups reduce cytochrome P450-mediated oxidation compared to unsubstituted amines .
  • Solubility : Polar substituents (e.g., 2-methoxyethyl in 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement characterized by:

  • Molecular Formula : C9H11N5
  • Molecular Weight : Approximately 188.23 g/mol
  • Core Structure : A pyrazolo[3,4-d]pyrimidine framework with a cyclopropyl group at the nitrogen atom in the 1-position and a methyl group at the pyrazole ring.

The presence of the cyclopropyl moiety is believed to enhance the compound's selectivity towards specific biological targets, making it a subject of interest in drug development.

Kinase Inhibition

Research indicates that this compound acts as an inhibitor of various kinases, particularly:

  • p38 Mitogen-Activated Protein Kinase (MAPK) : Involved in inflammatory responses and stress signaling pathways. The inhibition of this kinase suggests potential applications in treating inflammatory diseases and cancers.

Studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to assess the binding affinity of this compound to its targets, revealing important insights into its mechanism of action.

Case Studies

Recent studies highlight the compound's efficacy in various biological assays:

  • Inhibition of Adenylyl Cyclase : A study focused on adenylyl cyclase type 1 (AC1), which plays a role in chronic pain sensitization. The compound demonstrated low micromolar potency against AC1 while maintaining selectivity over closely related isoforms, indicating its potential for pain management therapies .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promising results regarding its ability to induce apoptosis and inhibit cell proliferation. These findings underscore its potential as an anti-cancer agent targeting specific signaling pathways involved in tumor growth .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazolopyrimidine Core : Achieved through cyclization reactions involving aminopyrazoles and formamidine derivatives.
  • Introduction of Cyclopropyl Group : Utilizes cyclopropyl halides in nucleophilic substitution reactions.
  • Final Modifications : May involve various coupling reactions to enhance biological activity and selectivity.

Research Applications

This compound has diverse applications across several fields:

Field Application
ChemistryBuilding block for complex molecule synthesis
BiologyEnzyme inhibition and receptor modulation
MedicineDevelopment of drugs targeting specific enzymes or receptors
IndustryPrecursor for synthesizing valuable compounds

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropanamine is reacted with a halogenated pyrazolopyrimidine precursor in the presence of cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C. Purification involves extraction with dichloromethane and chromatography . Alternative methods include alkylation of pyrazolopyrimidine intermediates with methyl iodide in acetonitrile, followed by recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H NMR and 13C NMR to confirm substituent positions and cyclopropane integration .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to detect amine and aromatic stretching frequencies (e.g., N-H at ~3298 cm⁻¹) .
  • HPLC for purity assessment (>95%) .

Q. How is the compound purified, and what solvents are optimal for recrystallization?

Purification typically involves column chromatography (ethyl acetate/hexane gradients) and recrystallization from acetonitrile or ethanol. Acetonitrile is preferred due to its polarity, which enhances crystal formation .

Advanced Research Questions

Q. What is the role of the cyclopropyl group in modulating kinase inhibition?

The cyclopropyl moiety enhances steric bulk and hydrophobic interactions with kinase ATP-binding pockets. Comparative studies show that cyclopropyl-substituted analogs exhibit improved selectivity for RET kinase over other kinases (e.g., EGFR, VEGFR2) due to reduced off-target binding .

Q. How can contradictory activity data in cellular vs. enzymatic assays be resolved?

Discrepancies often arise from differences in cell permeability or off-target effects. For example, a compound may inhibit RET kinase in vitro (IC₅₀ = 100 nM) but show reduced cellular efficacy due to poor membrane penetration. Strategies include:

  • Modifying logP values via substituent optimization (e.g., adding polar groups like morpholine) .
  • Conducting docking studies to prioritize analogs with balanced hydrophobicity .

Q. What computational methods are used to predict target engagement?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with kinases. For instance, pyrazolopyrimidines with extended hydrophobic sidearms show stronger binding to RET kinase’s hydrophobic back pocket .

Q. How can CNS penetration be improved for neurotherapeutic applications?

Introducing N-methylpiperidinylmethyl or tetrahydro-2H-pyran-4-yl groups enhances blood-brain barrier permeability. For example, 3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17h) achieves CNS penetration in murine models .

Key Notes for Experimental Design

  • Synthetic Optimization: Use copper(I) bromide as a catalyst for Ullmann-type couplings to attach cyclopropylamine .
  • Biological Assays: Prioritize kinase panels (e.g., Eurofins KinaseProfiler) to evaluate selectivity .
  • Data Analysis: Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .

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